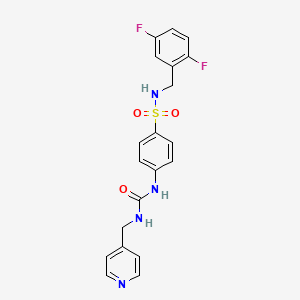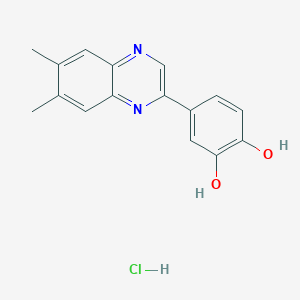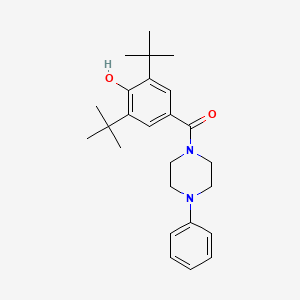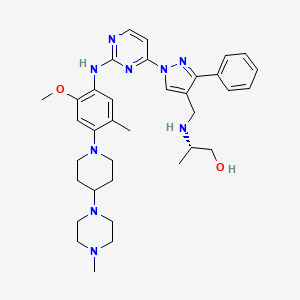
Egfr-IN-101
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-101 is a 2-phenylamino pyrimidine derivative that functions as an inhibitor of the epidermal growth factor receptor (EGFR). This compound is particularly significant in the study of non-small cell lung cancer (NSCLC) due to its ability to inhibit various EGFR mutations, including L858R, T790M, and C797S .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-101 involves the formation of the 2-phenylamino pyrimidine core through a series of chemical reactions. The initial step typically involves the condensation of a substituted aniline with a pyrimidine derivative under acidic conditions. This is followed by further functionalization to introduce the phenylamino group at the 2-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-101 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenylamino group, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the pyrimidine ring, affecting the compound’s binding affinity to EGFR.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, each with potentially different inhibitory activities against EGFR .
Applications De Recherche Scientifique
Egfr-IN-101 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of 2-phenylamino pyrimidine derivatives.
Biology: Employed in the study of EGFR signaling pathways and their role in cell proliferation and survival.
Medicine: Investigated as a potential therapeutic agent for treating non-small cell lung cancer and other EGFR-related malignancies.
Industry: Utilized in the development of new EGFR inhibitors with improved efficacy and reduced resistance.
Mécanisme D'action
Egfr-IN-101 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways responsible for cell proliferation, survival, and angiogenesis. The compound specifically targets the ATP-binding site of the EGFR, effectively competing with ATP and preventing its binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erlotinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Similar to erlotinib, it targets the EGFR tyrosine kinase domain.
Afatinib: A second-generation EGFR inhibitor that irreversibly binds to the receptor.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Uniqueness of Egfr-IN-101
This compound is unique due to its ability to inhibit a broader range of EGFR mutations, including the challenging L858R, T790M, and C797S mutations. This makes it a valuable compound for overcoming resistance mechanisms that limit the efficacy of other EGFR inhibitors .
Propriétés
Formule moléculaire |
C35H47N9O2 |
|---|---|
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
(2S)-2-[[1-[2-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]-3-phenylpyrazol-4-yl]methylamino]propan-1-ol |
InChI |
InChI=1S/C35H47N9O2/c1-25-20-30(32(46-4)21-31(25)43-14-11-29(12-15-43)42-18-16-41(3)17-19-42)38-35-36-13-10-33(39-35)44-23-28(22-37-26(2)24-45)34(40-44)27-8-6-5-7-9-27/h5-10,13,20-21,23,26,29,37,45H,11-12,14-19,22,24H2,1-4H3,(H,36,38,39)/t26-/m0/s1 |
Clé InChI |
RBGCSMIUHIZHAB-SANMLTNESA-N |
SMILES isomérique |
CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CN[C@@H](C)CO |
SMILES canonique |
CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CNC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
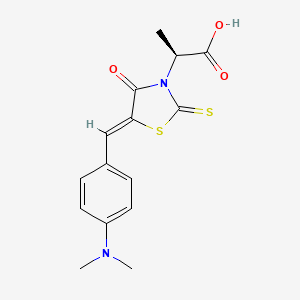
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
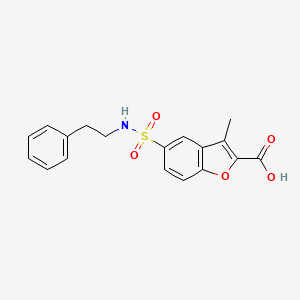



![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
